molecular formula C22H23FN4O3S B2424380 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396867-77-8

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2424380
CAS No.: 1396867-77-8
M. Wt: 442.51
InChI Key: HFHCTUJFBJRIAX-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel chemical compound with intriguing properties. This compound is particularly noted for its complex molecular structure, which lends itself to a variety of applications in scientific research, especially in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves several intricate steps, beginning with the preparation of its core structures. The process typically includes:

  • Formation of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This step involves the cyclization of a suitable precursor under controlled conditions.

  • Synthesis of 4-fluorophenyl-1-methyl-1H-pyrazole-5-carboxamide: : This is prepared through a series of reactions including the formation of the pyrazole ring and subsequent substitution with a fluorophenyl group.

  • Coupling of the Core Structures: : The final step includes coupling the two core structures through appropriate linkers under specific reaction conditions, often involving catalysts and solvents like dichloromethane or DMF.

Industrial Production Methods

For industrial-scale production, the process may be optimized for efficiency and yield. Common approaches include:

  • Flow Chemistry: : Utilizing continuous flow reactors to enhance reaction rates and improve safety.

  • Catalytic Methods: : Employing advanced catalytic systems to drive the reactions more effectively.

  • Automation and Process Control: : Implementing automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo a variety of chemical reactions, such as:

  • Oxidation: : Where the compound may be oxidized to introduce or alter functional groups.

  • Reduction: : Reducing agents can alter the structure, often to study different activity profiles.

  • Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced.

Common Reagents and Conditions

Some of the common reagents used include:

  • Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.

  • Catalysts: : Including palladium or platinum-based catalysts for hydrogenation reactions.

Major Products

Major products from these reactions often include modified versions of the original compound with different functional groups, which can be analyzed for varying bioactivities or chemical properties.

Scientific Research Applications

This compound has wide-ranging applications in scientific research:

  • Chemistry: : Used as a probe to understand reaction mechanisms and pathways.

  • Biology: : Employed in studying cellular processes and interactions due to its unique molecular structure.

  • Medicine: : Investigated for its potential therapeutic properties, especially in targeting specific diseases or conditions.

  • Industry: : Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects often involves:

  • Binding to Specific Targets: : Such as proteins or enzymes, which modulates their activity.

  • Pathway Modulation: : Affecting biological pathways to either inhibit or promote specific processes.

Comparison with Similar Compounds

When compared to similar compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to:

  • Unique Structure: : Its molecular configuration provides unique properties.

  • Enhanced Bioactivity: : Exhibiting stronger or more specific interactions with biological targets.

List of Similar Compounds

  • N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

  • N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide

This compound's distinctive characteristics make it a valuable asset in various fields of scientific research, promising to further our understanding of chemical and biological processes.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3S/c1-3-31(29,30)27-12-4-5-16-13-18(10-11-20(16)27)24-22(28)21-14-19(25-26(21)2)15-6-8-17(23)9-7-15/h6-11,13-14H,3-5,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHCTUJFBJRIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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